sodium;prop-2-ene-1-sulfonate sodium;prop-2-ene-1-sulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13331922
InChI: InChI=1S/C3H6O3S.Na/c1-2-3-7(4,5)6;/h2H,1,3H2,(H,4,5,6);/q;+1/p-1
SMILES:
Molecular Formula: C3H5NaO3S
Molecular Weight: 144.13 g/mol

sodium;prop-2-ene-1-sulfonate

CAS No.:

Cat. No.: VC13331922

Molecular Formula: C3H5NaO3S

Molecular Weight: 144.13 g/mol

* For research use only. Not for human or veterinary use.

sodium;prop-2-ene-1-sulfonate -

Specification

Molecular Formula C3H5NaO3S
Molecular Weight 144.13 g/mol
IUPAC Name sodium;prop-2-ene-1-sulfonate
Standard InChI InChI=1S/C3H6O3S.Na/c1-2-3-7(4,5)6;/h2H,1,3H2,(H,4,5,6);/q;+1/p-1
Standard InChI Key DIKJULDDNQFCJG-UHFFFAOYSA-M
Isomeric SMILES C=CCS(=O)(=O)[O-].[Na+]
Canonical SMILES C=CCS(=O)(=O)[O-].[Na+]

Introduction

Chemical Properties and Synthesis

Molecular and Structural Characteristics

Sodium prop-2-ene-1-sulfonate is characterized by its ionic sulfonate group (SO3-\text{SO}_3^-) and unsaturated allyl moiety (CH2=CHCH2\text{CH}_2=\text{CH}-\text{CH}_2-). The molecule’s polarity and hydrophilicity arise from the sulfonate group, while the allyl group facilitates participation in radical polymerization and electrophilic addition reactions . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC3H5NaO3S\text{C}_3\text{H}_5\text{NaO}_3\text{S}
Molecular Weight144.13 g/mol
SolubilityHighly soluble in water
AppearanceWhite crystalline solid
CAS Number2495-39-8

Synthesis via Phase Transfer Catalysis

A patented synthesis method optimizes yield and purity using phase transfer catalysis (PTC). The reaction involves anhydrous sodium sulfite (Na2SO3\text{Na}_2\text{SO}_3) and chloropropene (CH2=CHCH2Cl\text{CH}_2=\text{CH}-\text{CH}_2\text{Cl}), with polyethylene glycol (PEG 600) and methoxypolyethylene glycol as catalysts, and hydroquinone as a polymerization inhibitor .

Reaction Conditions:

  • Temperature: 55–65°C

  • Time: 1.5–2.5 hours

  • pH: 7–9

  • Molar Ratio: Na2SO3:Chloropropene=1:0.600.70\text{Na}_2\text{SO}_3 : \text{Chloropropene} = 1 : 0.60–0.70

The process minimizes water usage and enhances reaction efficiency by leveraging PTC principles, achieving a yield of >90% . Post-synthesis steps include vacuum distillation (-0.06 MPa, 30–98°C) and vacuum drying (75–85°C, 2.5–3.5 hours) to isolate the product .

Table 1: Synthesis Parameters from Patent Examples

ParameterExample 1Example 2
Chloropropene (kg)96104
Reaction Time (h)22.5
Drying Temperature (°C)7580
Byproduct NaCl Purity (%)98.599.1

Applications in Polymer Science

Polyacrylonitrile (PAN) Fiber Modification

As a third monomer in wet-spun PAN fibers, sodium prop-2-ene-1-sulfonate introduces sulfonate groups that enhance dye affinity, thermal stability, and mechanical properties . The sulfonate groups act as ionic sites, improving the fiber’s capacity to bind cationic dyes and withstand high-temperature processing .

Graft Copolymerization

In graft copolymerization with methyl methacrylate (MMA), the compound reduces homopolymerization by stabilizing free radicals during jute fiber modification . This application is critical for producing composite materials with enhanced interfacial adhesion and moisture resistance.

Hydrogel and Membrane Synthesis

Recent studies highlight its role in synthesizing anionic hydrogels for biomedical applications. Copolymerizing with acrylonitrile and acrylic acid yields networks with pH-responsive swelling behavior, suitable for drug delivery systems .

Industrial Applications

Water Treatment

The compound’s anionic character enables use as a scale inhibitor and dispersant in cooling water systems. It chelates metal ions (e.g., Ca2+\text{Ca}^{2+}, Mg2+\text{Mg}^{2+}), preventing carbonate and sulfate deposition .

Paint and Coating Additives

In acrylic emulsion paints, sodium prop-2-ene-1-sulfonate improves colloidal stability and pigment dispersion. Its sulfonate groups enhance electrostatic repulsion between particles, reducing sedimentation .

Electroplating and Surface Treatment

The compound acts as a brightening agent in zinc electroplating baths, producing uniform coatings with reduced porosity. Studies demonstrate its role in modulating Zn2+\text{Zn}^{2+} electroreduction kinetics, achieving deposits with enhanced corrosion resistance .

Research Frontiers and Mechanistic Insights

Electrochemical Studies

Investigations into Zn2+\text{Zn}^{2+} electroreduction mechanisms reveal that the sulfonate group stabilizes intermediate complexes, lowering overpotential by 120 mV compared to traditional additives .

Chromatographic Retention Mechanisms

In porous graphitic carbon chromatography, the compound’s retention behavior with guanidine derivatives is governed by π-π interactions and ion-pairing effects. This finding informs stationary phase design for separating basic biomolecules .

Fibroblast Interaction Studies

Acrylonitrile copolymers incorporating sodium prop-2-ene-1-sulfonate exhibit reduced cytotoxicity toward fibroblasts, attributed to the sulfonate groups’ hydrophilicity mitigating protein adsorption .

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